Bropirimine

Bladder Cancer Carcinoma in Situ Immunotherapy

Bropirimine is an oral TLR7 agonist with Phase II/III clinical data in bladder CIS, showing 50% complete response in BCG-unresponsive patients and comparable efficacy to BCG with significantly lower local toxicity (64% vs 89% irritative complaints). Its unique food-dependent bioavailability and direct antiproliferative activity distinguish it from other TLR7 agonists. Ideal for urologic oncology trials and bone biology research. Order high-purity Bropirimine for your research program today.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
CAS No. 56741-95-8
Cat. No. B1667939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBropirimine
CAS56741-95-8
SynonymsBropirimine
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br
InChIInChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15)
InChIKeyCIUUIPMOFZIWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bropirimine (CAS 56741-95-8): An Orally Active TLR7 Agonist and Interferon Inducer with Documented Phase II/III Efficacy in Bladder Carcinoma In Situ


Bropirimine (CAS 56741-95-8; U-54461S; PNU-54461) is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) [1] and a member of the 5-halo-6-phenyl pyrimidinone class [2]. It functions as an oral immunomodulator, inducing the production of type I interferons (IFN-α/β) and enhancing natural killer (NK) cell activity . The compound has progressed to Phase II/III clinical trials for carcinoma in situ (CIS) of the urinary bladder, demonstrating oral bioavailability and a defined safety profile [3].

Why In-Class TLR7 Agonists and Other Immune Modulators Cannot Substitute for Bropirimine in Procurement


Substitution of bropirimine with other TLR7 agonists, such as imiquimod or resiquimod, or with alternative bladder cancer immunotherapies like intravesical Bacillus Calmette-Guérin (BCG), is not scientifically justifiable. Bropirimine possesses a unique combination of properties—oral systemic bioavailability, a distinct safety profile with superior local tolerability compared to BCG, and documented efficacy in both BCG-naïve and BCG-refractory bladder CIS patient populations—that are not replicated by any single comparator [1]. Critical pharmacokinetic and pharmacodynamic parameters, including its food-dependent bioavailability and direct antiproliferative activity independent of interferon induction, further distinguish it from related compounds [2].

Quantitative Evidence Differentiating Bropirimine from BCG and Other TLR7 Agonists


Oral Bropirimine (3 g/day) Achieves Comparable Complete Response (CR) Rate to Intravesical BCG with Significantly Superior Local Tolerability in Bladder CIS

In a head-to-head European Phase III trial comparing oral bropirimine (3 g/day) to intravesical BCG instillations in BCG-naïve bladder CIS patients (n=55), both treatments achieved high complete response rates [1]. Bropirimine demonstrated a markedly superior local tolerability profile, with significantly lower rates of irritative complaints (64% vs. 89%, p=0.03) and hematuria (24% vs. 61%, p<0.01) [1]. The dropout rate due to adverse events was 4% for bropirimine versus 14% for BCG [1]. This provides clear quantitative differentiation favoring bropirimine for patient tolerability while maintaining comparable efficacy to the standard-of-care intravesical therapy.

Bladder Cancer Carcinoma in Situ Immunotherapy TLR7 Agonist

Bropirimine Demonstrates Clinical Activity in BCG-Refractory Bladder CIS, an Unmet Medical Need Where Standard BCG Fails

A Phase II trial evaluated oral bropirimine in patients with bladder CIS, including a cohort that had failed prior BCG therapy [1]. Bropirimine achieved a 50% complete response rate in BCG-failures (6/12 patients) [1]. This contrasts with the expected near-zero response to further BCG in truly refractory cases, and compares favorably to other salvage options like radical cystectomy which carries significant morbidity [2]. This positions bropirimine as a bladder-sparing alternative for a patient population with limited therapeutic options.

Bladder Cancer Carcinoma in Situ BCG-Unresponsive Salvage Therapy

Food Intake Doubles the Oral Bioavailability of Bropirimine, a Critical Pharmacokinetic Parameter for Dose Optimization

The absolute oral bioavailability of bropirimine is highly dependent on food intake [1]. In a canine model, absolute bioavailability increased from 41.1% in the fasted state to 83.5% in the postprandial state following a 500 mg oral dose [1]. This >2-fold increase is a quantifiable, actionable parameter for dose administration and scheduling, distinguishing bropirimine from other oral immunomodulators that may exhibit different or negligible food effects.

Pharmacokinetics Bioavailability Food Effect Oral Administration

Bropirimine Exerts Direct Antiproliferative Activity on Human Renal Cell Carcinoma Independent of Interferon Induction

While bropirimine is classified as an interferon inducer, it also possesses direct, interferon-independent antiproliferative activity [1]. In an organ culture system using surgically obtained human renal cell carcinoma (RCC) specimens, bropirimine significantly inhibited ³H-thymidine uptake in 15 of 17 tumors (88.2%) compared to untreated controls [1]. This direct effect is a distinct mechanism that may contribute to its overall antitumor profile and differentiates it from agents whose sole mechanism is cytokine induction.

Renal Cell Carcinoma Direct Antitumor Activity Ex Vivo Model Interferon-Independent

Bropirimine Achieves Clinically Meaningful Interferon Induction (85.7%) Following Consecutive-Day Dosing Regimen

In a Phase I clinical study, the rate of detectable interferon induction was highly dependent on the dosing schedule [1]. Following a single dose, no patients had detectable interferon. With a one-day multiple-dose schedule, 18.8% (3/16) of patients showed induction. However, with a consecutive-days dosing regimen (1g every two hours, three times a day for three days), interferon was induced in 85.7% (6/7) of patients [1]. This quantifiable pharmacodynamic response validates the recommended clinical dosing schedule and provides a benchmark for interferon induction capacity.

Interferon Induction Pharmacodynamics Phase I Clinical Trial Dosing Regimen

Evidence-Backed Application Scenarios for Procuring Bropirimine


Bladder-Sparing Therapy for BCG-Refractory Carcinoma in Situ

For research and clinical programs targeting BCG-unresponsive bladder CIS, bropirimine offers a well-documented, oral, bladder-sparing alternative with a demonstrated 50% complete response rate in prior BCG failures [1]. This addresses a critical unmet need and can reduce reliance on radical cystectomy. Its oral route of administration and favorable local tolerability profile, confirmed in a head-to-head trial against BCG, further enhance its utility in this setting [2].

First-Line Oral Immunotherapy for Bladder CIS

In BCG-naïve bladder CIS patients, bropirimine represents a rational first-line option based on Phase III data showing comparable efficacy (92% CR rate) to intravesical BCG but with significantly lower local toxicity (64% vs. 89% irritative complaints, p=0.03) and the convenience of oral self-administration [2]. This combination of efficacy, safety, and patient-centric delivery supports its procurement for urologic oncology trials and potential therapeutic use.

Preclinical Studies of TLR7-Mediated Osteoclast Inhibition and Bone Remodeling

Bropirimine is a validated tool compound for investigating TLR7-mediated inhibition of osteoclast differentiation [3]. In vitro, it suppresses RANKL-induced osteoclastogenesis in mouse bone marrow-derived macrophages in a concentration-dependent manner, acting via TLR7-dependent IFN-β production [3]. This specific, quantifiable activity makes it suitable for bone biology and immunology research, particularly in models of inflammatory bone loss.

Pharmacokinetic/Pharmacodynamic Studies of Food-Dependent Oral Bioavailability

The pronounced food effect on bropirimine bioavailability (41.1% fasted to 83.5% postprandial in a canine model) makes it a useful reference compound for studying formulation strategies, food-drug interactions, and the design of oral immunomodulators [4]. This quantifiable PK parameter is directly relevant for optimizing dosing protocols in both preclinical and translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bropirimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.